molecular formula C7H11ClN2S B596406 (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine CAS No. 1289388-03-9

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine

Cat. No.: B596406
CAS No.: 1289388-03-9
M. Wt: 190.689
InChI Key: SMJHBQKLFJQYMR-UHFFFAOYSA-N
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Description

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a chloro group at the 2-position of the thiazole ring and an isopropylamine group attached to the 5-position via a methylene bridge. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine typically involves the reaction of 2-chlorothiazole with isopropylamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2-Chlorothiazole+IsopropylamineThis compound\text{2-Chlorothiazole} + \text{Isopropylamine} \rightarrow \text{this compound} 2-Chlorothiazole+Isopropylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation and solvent-free conditions has also been explored to make the synthesis more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted thiazole derivatives.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

Scientific Research Applications

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-thiazol-5-ylmethyl)-methyl-amine
  • (2-Chloro-thiazol-5-ylmethyl)-ethyl-amine
  • (2-Chloro-thiazol-5-ylmethyl)-propyl-amine

Uniqueness

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylamine group enhances its solubility and bioavailability compared to other similar compounds.

Properties

IUPAC Name

N-[(2-chloro-1,3-thiazol-5-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2S/c1-5(2)9-3-6-4-10-7(8)11-6/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJHBQKLFJQYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693805
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-03-9
Record name 2-Chloro-N-(1-methylethyl)-5-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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